REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH:5]([OH:19])[CH2:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2)C.[BH4-].[Na+].Cl>C(O)(C)C>[OH:19][CH:5]([CH2:4][OH:3])[CH2:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2 |f:1.2|
|
Name
|
ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCN1C=2N=C(NC(C2N=C1)=O)N)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( 0.19 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 0.11 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 0.43 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 0.56 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1.0 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed over night (at least 8 hours)
|
Type
|
CUSTOM
|
Details
|
was obtained (neutral pH)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in a minimum amount of boiling water
|
Type
|
WAIT
|
Details
|
kept at 0° C. for a couple of hours
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in hydrochloric acid (1 mol/l)
|
Type
|
WASH
|
Details
|
The resin was washed with water
|
Type
|
WASH
|
Details
|
eluted with 5% ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
The eluent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crystalline solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from water
|
Type
|
CUSTOM
|
Details
|
to afford colourless needles
|
Name
|
|
Type
|
|
Smiles
|
OC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |